N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the reaction of an amine with formaldehyde and a phenol derivative to form the benzoxazine ring.
Introduction of the Prop-2-enamide Group: The benzoxazine intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxo-derivatives
Reduction: Hydroxyl derivatives
Substitution: Substituted benzoxazine derivatives
Scientific Research Applications
N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials such as polymers and resins due to their thermal stability and mechanical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
Uniqueness
N-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-12(16)14-7-8-15-10-5-3-4-6-11(10)18-9-13(15)17/h2-6H,1,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDEWXCABHVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C(=O)COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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